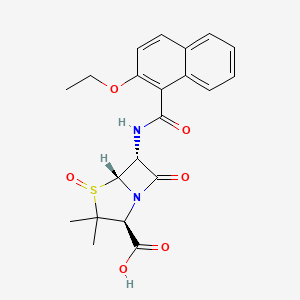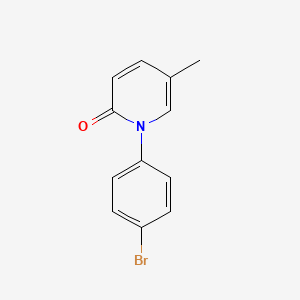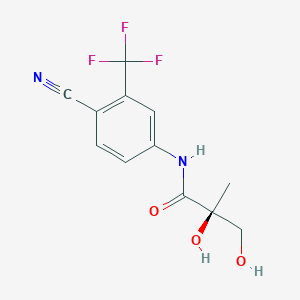
Nafcillin Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nafcillin Sulfoxide is a derivative of Nafcillin, a beta-lactam antibiotic belonging to the penicillin class. Nafcillin is known for its resistance to beta-lactamase enzymes produced by certain bacteria, making it effective against penicillin-resistant Staphylococcus aureus . This compound is an oxidized form of Nafcillin, where the sulfur atom in the thiazolidine ring is converted to a sulfoxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nafcillin Sulfoxide typically involves the oxidation of Nafcillin. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Nafcillin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide form (Nafcillin).
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Nafcillin Sulfone.
Reduction: Nafcillin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nafcillin Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.
Medicine: Explored for its potential as an antibiotic with modified properties compared to Nafcillin.
Mécanisme D'action
Nafcillin Sulfoxide, like Nafcillin, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nafcillin: The parent compound, a beta-lactam antibiotic.
Oxacillin: Another beta-lactamase-resistant penicillin.
Cloxacillin: Similar to Nafcillin but with a different side chain structure.
Uniqueness
Nafcillin Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its pharmacokinetic properties. This modification can affect its stability, solubility, and interaction with bacterial enzymes, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H22N2O6S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)30(28)19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-,30?/m1/s1 |
Clé InChI |
YBIRJBFUEFRCAQ-CBDPRVQOSA-N |
SMILES isomérique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)




![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)



![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)


